新薯蓣酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Neotuberostemonone is an alkaloid that can be isolated from the roots of Stemona mairei .

Synthesis Analysis

The total synthesis of the complex pentacyclic Stemona alkaloid tuberostemonine, which is structurally similar to Neotuberostemonone, was accomplished in 24 steps and in 1.4% overall yield from a hydroindole intermediate which is readily obtained in three steps from Cbz-l-tyrosine . Detailed experimental approaches toward the pentacyclic Stemona alkaloids tuberostemonine and didehydrotuberostemonine and the close analogue 13-epituberostemonine are described .Molecular Structure Analysis

A new Stemona alkaloid, tuberostemonone (C22H31NO6), has been isolated from the roots of Stemona tuberosa Lour, and its molecular structure determined by MS, IR, NMR spectra and X-ray crystallography .科学研究应用

Cancer Therapy

Neotuberostemonone, as a part of nanomedicine, could potentially be used in cancer therapy . Nanomedicines have been developed and applied for disease treatment, with a particular focus on cancer therapy . They have been utilized in various advanced fields, including diagnosis, vaccines, immunotherapy, gene delivery, and tissue engineering .

Diagnosis

Neotuberostemonone could potentially be used in the diagnosis of diseases . Plasmonic metasurfaces have been widely used in biosensing to improve the interaction between light and biomolecules through the effects of near-field confinement . When paired with biofunctionalization, plasmonic metasurface sensing is considered as a viable strategy for improving biomarker detection technologies .

Vaccines

Neotuberostemonone could potentially be used in the development of vaccines . Adjuvants are indispensable components of vaccines . They can be categorized as immunostimulants and delivery systems . Immunostimulants are danger signal molecules that lead to the maturation and activation of antigen-presenting cells (APCs) by targeting Toll-like receptors (TLRs) and other pattern recognition receptors (PRRs) to promote the production of antigen signals and co-stimulatory signals, which in turn enhance the adaptive immune responses .

Immunotherapy

Neotuberostemonone could potentially be used in immunotherapy . Tumor immunotherapy exerts its anti-tumor effects by stimulating and enhancing immune responses of the body . It has become another important modality of anti-tumor therapy with significant clinical efficacy and advantages compared to chemotherapy, radiotherapy and targeted therapy .

Gene Delivery

Neotuberostemonone could potentially be used in gene delivery . The safe, efficient, and stable expression of exogenous genes in cells is crucial for the success of gene therapy, which is closely related to the vectors used in gene therapy . Non-viral vectors have the advantages of non-infectivity, controllable chemical structure, and unlimited vector capacity, but the transfection efficiency is low .

Tissue Engineering

Neotuberostemonone could potentially be used in tissue engineering . Engineered models have emerged as relevant in vitro tools to foresee the translational potential of new therapies from the bench to the bedside in a fast and cost-effective fashion . The principles applied to the development of tissue-engineered constructs bring the foundation concepts to engineer relevant in vitro models .

作用机制

Target of Action

Neotuberostemonone is an alkaloid that can be isolated from the roots of Stemona mairei . It primarily targets lung fibroblasts and macrophages .

Mode of Action

Neotuberostemonone interacts with its targets by regulating Hypoxia-inducible factor 1-alpha (HIF-1α) signaling . This interaction inhibits the differentiation of lung fibroblasts into myofibroblasts and suppresses the recruitment and activation of macrophages .

Biochemical Pathways

The compound affects the HIF-1α signaling pathway, which plays a crucial role in cellular responses to hypoxia. By regulating this pathway, Neotuberostemonone can control the differentiation of fibroblasts and the activity of macrophages .

Pharmacokinetics

It is known to be soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) and impact its bioavailability.

Result of Action

Neotuberostemonone has been shown to ameliorate pulmonary fibrosis by suppressing Transforming growth factor-beta (TGF-β) and Stromal cell-derived factor 1 (SDF-1) secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways . It also inhibits osteoclastogenesis via blockade of the NF-κB pathway .

Action Environment

The action of Neotuberostemonone can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, the compound’s solubility in different solvents suggests that its action can be influenced by the chemical environment .

属性

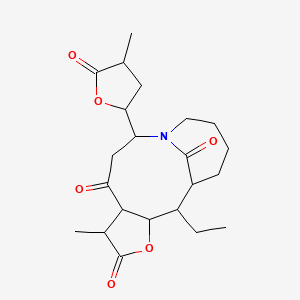

IUPAC Name |

2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO6/c1-4-13-14-7-5-6-8-23(20(14)25)15(17-9-11(2)21(26)28-17)10-16(24)18-12(3)22(27)29-19(13)18/h11-15,17-19H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQGOWAOLJKTQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCCCN(C2=O)C(CC(=O)C3C1OC(=O)C3C)C4CC(C(=O)O4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 78385648 | |

Q & A

Q1: Are there other alkaloids similar to neotuberostemonone found in Stemona mairei?

A2: Yes, the research on Stemona mairei led to the isolation of several other alkaloids, including neotuberostemoninol, bisdehydroneotuberostemonine, and epoxytuberostemonone. [] The structural similarities between these compounds suggest a potential for shared biosynthetic pathways and possibly related bioactivities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。